1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
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Overview
Description
1-(5-Chloro-2-methoxybenzenesulfonyl)piperidine-3-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a carboxamide group, and a chlorinated methoxybenzenesulfonyl moiety
Preparation Methods
The synthesis of 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediate, 5-chloro-2-methoxybenzenesulfonyl chloride. This intermediate can be synthesized through the chlorination of 2-methoxybenzenesulfonyl chloride using reagents such as thionyl chloride or phosphorus pentachloride .
Chemical Reactions Analysis
1-(5-Chloro-2-methoxybenzenesulfonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Scientific Research Applications
1-(5-Chloro-2-methoxybenzenesulfonyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes and disruption of cellular processes .
Comparison with Similar Compounds
1-(5-Chloro-2-methoxybenzenesulfonyl)piperidine-3-carboxamide can be compared with similar compounds such as:
5-Bromo-2-methoxybenzenesulfonyl chloride: This compound has a bromine atom instead of chlorine and exhibits different reactivity and applications.
2-Methoxybenzenesulfonyl chloride: Lacks the chlorine atom and has different chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-20-11-5-4-10(14)7-12(11)21(18,19)16-6-2-3-9(8-16)13(15)17/h4-5,7,9H,2-3,6,8H2,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQYTGMEHLFFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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